tert-Butyl (3-hydroxy-6-methyl-1,5-naphthyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (3-hydroxy-6-methyl-1,5-naphthyridin-2-yl)carbamate is a synthetic organic compound belonging to the class of 1,5-naphthyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-hydroxy-6-methyl-1,5-naphthyridin-2-yl)carbamate typically involves the reaction of 3-hydroxy-6-methyl-1,5-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-hydroxy-6-methyl-1,5-naphthyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl derivative, while reduction can produce different alcohols or amines .
Scientific Research Applications
tert-Butyl (3-hydroxy-6-methyl-1,5-naphthyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (3-hydroxy-6-methyl-1,5-naphthyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-hydroxypropyl)carbamate
- tert-Butyl N-hydroxycarbamate
- Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate
Uniqueness
tert-Butyl (3-hydroxy-6-methyl-1,5-naphthyridin-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17N3O3 |
---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-6-methyl-1,5-naphthyridin-2-yl)carbamate |
InChI |
InChI=1S/C14H17N3O3/c1-8-5-6-9-10(15-8)7-11(18)12(16-9)17-13(19)20-14(2,3)4/h5-7,18H,1-4H3,(H,16,17,19) |
InChI Key |
OMERRJCXMYPISG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(N=C2C=C1)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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